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molecular formula C17H24N4O B8387625 N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide

N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide

Cat. No. B8387625
M. Wt: 300.4 g/mol
InChI Key: BDAGPLIEWRSZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377964B2

Procedure details

Trifluoroacetic acid (56.0 mL, 10 eq) was added to a flask containing a ˜5° C. solution of 4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester (30.0 g, 1.0 eq) in dichloromethane (300 mL) while maintaining the temperature below 10° C. The resulting mixture was stirred at 20-30° C. for 2 h. When the reaction was complete, triethylamine (73.2 mL, 7.0 eq) and acetic acid (4.3 mL, 1.0 eq) were added to provide a solution of the title intermediate with an apparent pH of approximately 4 that was used directly in the next step.
Quantity
56 mL
Type
reactant
Reaction Step One
Name
4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
73.2 mL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([CH2:21][NH:22][C:23]([C:25]2[C:33]3[N:32]=[C:31]([CH:34]([CH3:36])[CH3:35])[NH:30][C:29]=3[CH:28]=[CH:27][CH:26]=2)=[O:24])[CH2:17][CH2:16]1)=O)(C)(C)C.C(N(CC)CC)C.C(O)(=O)C>ClCCl>[NH:15]1[CH2:20][CH2:19][CH:18]([CH2:21][NH:22][C:23]([C:25]2[C:33]3[N:32]=[C:31]([CH:34]([CH3:36])[CH3:35])[NH:30][C:29]=3[CH:28]=[CH:27][CH:26]=2)=[O:24])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
73.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20-30° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC(CC1)CNC(=O)C1=CC=CC=2NC(=NC21)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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